
3,4-Propylenedioxypyrrole-2,5-dicarboxylic acid hydrate
Vue d'ensemble
Description
3,4-Propylenedioxypyrrole-2,5-dicarboxylic acid hydrate is a starting monomer for a variety of propylenedioxypyrrole (ProDOP) conductive and electrooptical polymers . It has a molecular formula of C9H9NO6 · xH2O .
Molecular Structure Analysis
The molecular weight of 3,4-Propylenedioxypyrrole-2,5-dicarboxylic acid hydrate is 227.17 (anhydrous basis) . The SMILES string representation of its structure is O.OC(=O)c1[nH]c(C(O)=O)c2OCCCOc12 .Chemical Reactions Analysis
3,4-Propylenedioxypyrrole-2,5-dicarboxylic acid hydrate is used as a starting monomer for a variety of propylenedioxypyrrole (ProDOP) conductive and electrooptical polymers .Physical And Chemical Properties Analysis
The compound is a solid . Its melting point is reported to be around 192.7 degrees Celsius .Applications De Recherche Scientifique
1. Synthesis and Structural Analysis
3,4-Diphenylpyrrole-2,5-dicarboxylic acid, a related compound, crystallizes with acetic acid and exhibits extensive hydrogen bonding. This highlights the compound's potential for crystallography and molecular interaction studies (Prayzner et al., 1996).
2. Chemical Transformations and Derivatives
The transformation of isoxazoles to 2,4-dicarbonylpyrroles under metal relay catalysis indicates the versatility of pyrrole derivatives in synthetic chemistry, leading to the formation of pyrrole-2,4-dicarboxylic acid derivatives (Galenko et al., 2015).
3. Photoluminescent Polymer Development
Pyrrole derivatives are integral in synthesizing photoluminescent conjugated polymers with applications in electronic devices. These polymers exhibit strong photoluminescence and higher photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
4. Conjugated Polymer Synthesis
3,4-Alkylenedioxypyrrole-based conjugated polymers, like the poly(3,4-alkylenedioxypyrrole) family, have unique electronic and optical properties, useful in various applications. An optimized synthetic route for derivatives of these compounds has been developed, broadening their potential uses (Walczak et al., 2007).
5. Development of Electron-rich Conducting Polymers
Functionalized derivatives of 3,4-alkylenedioxypyrroles serve as monomers for electroactive and stable conducting polymers, highlighting their significance in materials science for diverse applications (Zong & Reynolds, 2001).
6. Surface Nanostructuration and Wettability
Studies on the surface properties of electrodeposited poly(3,4-ethylenedioxypyrrole) and poly(3,4-propylenedioxypyrrole) films substituted by aromatic groups show potential applications in water harvesting systems and water/oil separation membranes due to their hydrophobic properties (Diouf et al., 2018).
Propriétés
IUPAC Name |
2,3,4,7-tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6.H2O/c11-8(12)4-6-7(5(10-4)9(13)14)16-3-1-2-15-6;/h10H,1-3H2,(H,11,12)(H,13,14);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWAGXGPDRWHBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(NC(=C2OC1)C(=O)O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584526 | |
| Record name | 3,4-Dihydro-2H,7H-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,7-Tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid;hydrate | |
CAS RN |
871126-42-0 | |
| Record name | 3,4-Dihydro-2H,7H-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612295.png)
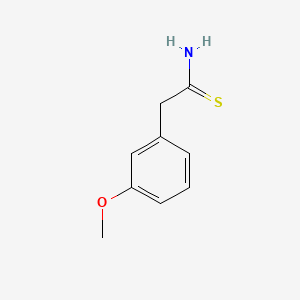
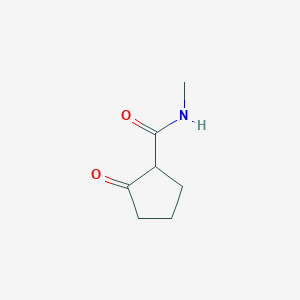
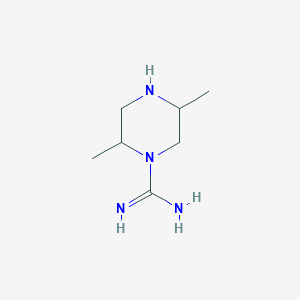


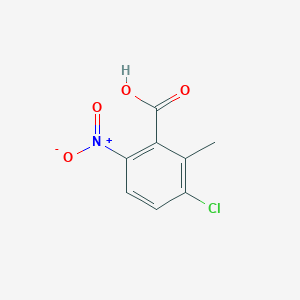

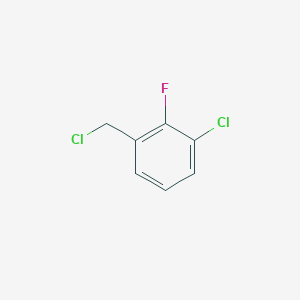


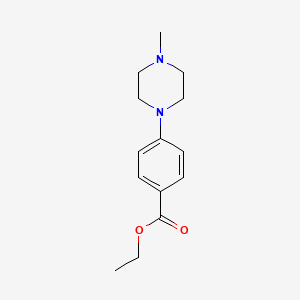
![Magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;hydrate](/img/structure/B1612310.png)